3-(2,5-dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride
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Overview
Description
3-(2,5-Dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride is a chemical compound that features an imidazole ring substituted with two methyl groups at positions 2 and 5, and a propan-1-amine chain attached at position 1 The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride typically involves the following steps:
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. For this compound, the aldehyde used would be acetaldehyde to introduce the methyl groups at positions 2 and 5.
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Alkylation: : The imidazole ring is then alkylated using 3-chloropropan-1-amine. This reaction is typically carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution.
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Formation of the Dihydrochloride Salt: : The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce any functional groups present on the propan-1-amine chain.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced derivatives of the propan-1-amine chain.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,5-Dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or acting as a chelating agent. The propan-1-amine chain can form hydrogen bonds and ionic interactions with biological targets, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Lacks the propan-1-amine chain and has different reactivity and applications.
4-Methylimidazole: Similar structure but with the methyl group at a different position, leading to different chemical properties.
Histamine: Contains an imidazole ring but with different substituents, leading to its role as a neurotransmitter.
Uniqueness
3-(2,5-Dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride is unique due to the specific positioning of its methyl groups and the presence of the propan-1-amine chain. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other imidazole derivatives may not fulfill.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2230802-57-8 |
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Molecular Formula |
C8H17Cl2N3 |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
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